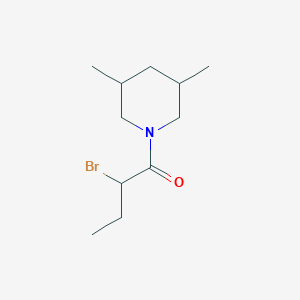
1-(2-Bromobutanoyl)-3,5-dimethylpiperidine
カタログ番号 B1344524
CAS番号:
1186653-36-0
分子量: 262.19 g/mol
InChIキー: POXJTHPOIZHMHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Bromobutanoyl)-3,5-dimethylpiperidine” is a compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “2-Bromobutanoyl” part suggests the presence of a bromine atom, which could potentially make this compound useful in certain types of chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromobutanoyl)-3,5-dimethylpiperidine” would likely consist of a piperidine ring attached to a four-carbon chain with a bromine atom on the second carbon . The exact structure would depend on the specific locations of the functional groups .Chemical Reactions Analysis
The bromine atom in “1-(2-Bromobutanoyl)-3,5-dimethylpiperidine” could potentially participate in various types of chemical reactions. For example, it could undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
Based on the information available, “1-(2-Bromobutanoyl)-3,5-dimethylpiperidine” is likely a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
- Research on 1,8‐naphthyridine derivatives reveals a variety of biological activities, suggesting that compounds with specific structural features can serve as potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic effects, among others (Madaan et al., 2015).
Pharmacology and Toxicology
- Studies on compounds like acryloylfentanyl highlight the importance of structural analogs of fentanyl in medicinal use and pain management, underscoring the significance of chemical modifications for developing new pharmaceuticals (Ujváry et al., 2017).
Biological Properties and Applications
- The chemistry and potential applications of thioureas demonstrate how specific chemical groups contribute to ligand activity in coordination chemistry, with implications for both biological research and therapeutic development (Saeed et al., 2014).
Agricultural and Environmental Sciences
- Research into the toxicology of herbicides like 2,4-D provides a framework for understanding the environmental impact and safety profiles of chemical compounds used in agriculture, which can be relevant for evaluating similar compounds (Zuanazzi et al., 2020).
特性
IUPAC Name |
2-bromo-1-(3,5-dimethylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-4-10(12)11(14)13-6-8(2)5-9(3)7-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXJTHPOIZHMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC(C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-3,5-dimethylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(1H-pyrazol-1-yl)butan-1-ol
1170523-83-7

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)
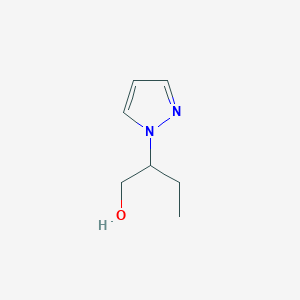
![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)
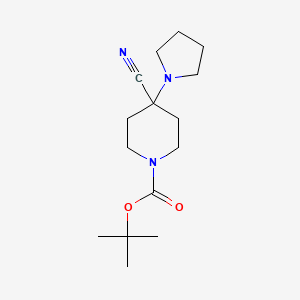
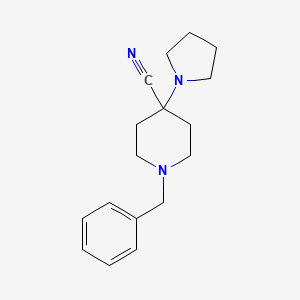
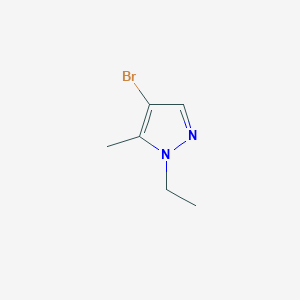
![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)